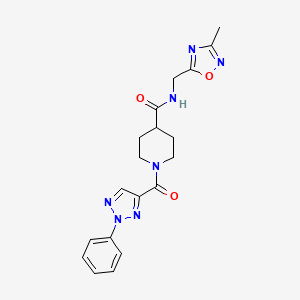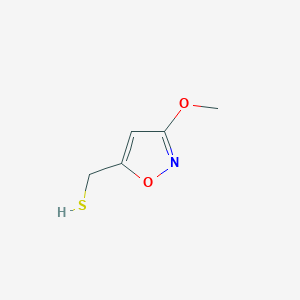
(2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol is a chemical compound that has been extensively researched for its potential applications in various fields. It is a chiral molecule with a molecular weight of 269.26 g/mol and a melting point of 92-94°C.
Wissenschaftliche Forschungsanwendungen
Oxidation and Kinetic Studies
Research has shown that certain trifluoro-2-propanol compounds can undergo oxidation, producing ketones as their primary products. For example, the oxidation of 1,1,1-trifluoro-2-propanol by potassium tetraoxoferrate(VI) has been studied, highlighting the formation of ketones and the reaction's kinetics under basic conditions (Norcross et al., 1997).
Stereocontrolled Synthesis
In another study, 1,1,1-trifluoro-3-(phenylthio)propan-2-ol was prepared in high enantiomeric purity, demonstrating its potential for stereocontrolled synthesis. This compound was then converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing its utility in creating complex molecular structures (Shimizu et al., 1996).
Hydrogen Bonding Studies
The effect of fluorination on hydrogen bonding was explored in studies involving compounds like 1,1,1-trifluoro-2-propanol. Fourier transform infrared spectroscopy (FTIR) was used to reveal dimers, oligomers, and large clusters, providing insights into the impact of fluorination on molecular interactions (Schaal et al., 2000).
Photochemical Studies
Research has also been conducted on the photochemical reactions involving trifluoro-2-propanol derivatives. For instance, the photochemically initiated addition of 2-propanol to trifluoroethylene was studied, leading to the formation of various trifluoroethylene oligomers and providing insights into photochemical synthesis techniques (Fikar et al., 1996).
Eigenschaften
IUPAC Name |
(2S)-1,1,1-trifluoro-3-pyrimidin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c8-7(9,10)5(13)4-14-6-11-2-1-3-12-6/h1-3,5,13H,4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDACQCYXVFNW-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SC[C@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2360476.png)

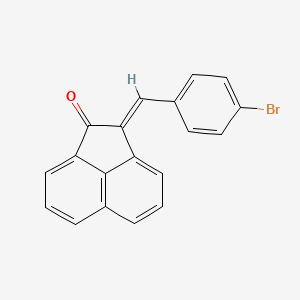
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)

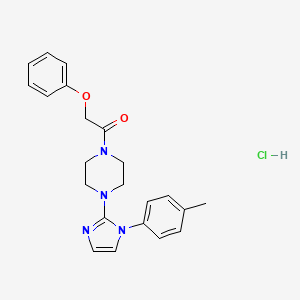
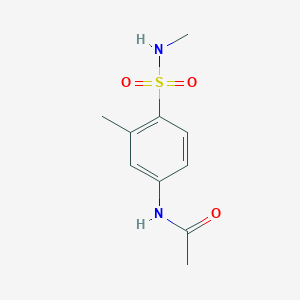
![4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360489.png)
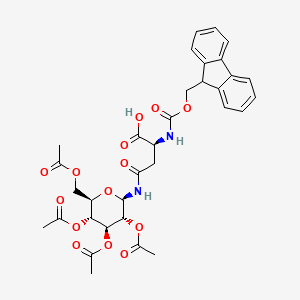
![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)
